molecular formula C41H68O5 B1241342 DG(18:2(9Z,12Z)/20:4(5Z,8Z,11Z,14Z)/0:0)

DG(18:2(9Z,12Z)/20:4(5Z,8Z,11Z,14Z)/0:0)

Cat. No. B1241342
M. Wt: 641 g/mol
InChI Key: KRECEGQUDDMNAQ-MYBRWWDOSA-N
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Description

DG(18:2(9Z, 12Z)/20:4(5Z, 8Z, 11Z, 14Z)/0:0)[iso2], also known as diacylglycerol or DAG(18:2/20:4), belongs to the class of organic compounds known as 1, 2-diacylglycerols. These are diacylglycerols containing a glycerol acylated at positions 1 and 2. Thus, DG(18:2(9Z, 12Z)/20:4(5Z, 8Z, 11Z, 14Z)/0:0)[iso2] is considered to be a diradylglycerol lipid molecule. DG(18:2(9Z, 12Z)/20:4(5Z, 8Z, 11Z, 14Z)/0:0)[iso2] is considered to be a practically insoluble (in water) and relatively neutral molecule. DG(18:2(9Z, 12Z)/20:4(5Z, 8Z, 11Z, 14Z)/0:0)[iso2] has been found throughout all human tissues, and has also been primarily detected in blood. Within the cell, DG(18:2(9Z, 12Z)/20:4(5Z, 8Z, 11Z, 14Z)/0:0)[iso2] is primarily located in the membrane (predicted from logP). In humans, DG(18:2(9Z, 12Z)/20:4(5Z, 8Z, 11Z, 14Z)/0:0)[iso2] is involved in phosphatidylethanolamine biosynthesis pe(18:2(9Z, 12Z)/20:4(5Z, 8Z, 11Z, 14Z)) pathway and phosphatidylcholine biosynthesis PC(18:2(9Z, 12Z)/20:4(5Z, 8Z, 11Z, 14Z)) pathway. DG(18:2(9Z, 12Z)/20:4(5Z, 8Z, 11Z, 14Z)/0:0)[iso2] is also involved in several metabolic disorders, some of which include de novo triacylglycerol biosynthesis TG(18:2(9Z, 12Z)/20:4(5Z, 8Z, 11Z, 14Z)/18:4(6Z, 9Z, 12Z, 15Z)) pathway, de novo triacylglycerol biosynthesis TG(18:2(9Z, 12Z)/20:4(5Z, 8Z, 11Z, 14Z)/22:5(7Z, 10Z, 13Z, 16Z, 19Z)) pathway, de novo triacylglycerol biosynthesis TG(18:2(9Z, 12Z)/20:4(5Z, 8Z, 11Z, 14Z)/20:3(8Z, 11Z, 14Z)) pathway, and de novo triacylglycerol biosynthesis TG(18:2(9Z, 12Z)/20:4(5Z, 8Z, 11Z, 14Z)/22:5(4Z, 7Z, 10Z, 13Z, 16Z)) pathway.
DG(18:2(9Z,12Z)/20:4(5Z,8Z,11Z,14Z)/0:0) is a diglyceride.

Scientific Research Applications

Model Design of a Compact Delayed Gamma-Ray Moderator System

Delayed gamma-ray spectroscopy (DGS) is used in nondestructive assay techniques for nuclear material sample composition determination. This research focuses on developing a compact interrogation system to moderate neutrons for practical safeguards DGS capabilities (Rodriguez et al., 2019).

Distributed Generation Technologies, Definitions, and Benefits

Distributed generation (DG) represents a shift in electric power generation, moving from centralized units to disbursed generators. This study offers a comprehensive survey of DGs, relating types, technologies, and applications to each other (El-Khattam & Salama, 2004).

Artificial Neural Network Model for Diesel Electric Generator Performance

To address air pollution and greenhouse gas emissions from diesel electric generators (DGs), this research proposes artificial neural network models for predicting performance and exhaust emissions of DGs (Ganesan et al., 2015).

13C-NMR Studies of Polyunsaturated Triacylglycerols

This study analyzes the 13C-NMR spectroscopic properties of triacylglycerols containing polyunsaturated fatty acids, confirming the position and geometry of unsaturated centers in acyl chains. It shows the potential of this technique in determining the nature and distribution of various acyl groups (Jie & Lam, 1995).

Optimal DG Placement in Smart Distribution Grid Considering Economic Aspects

This paper presents the application of the Bat Algorithm for optimal sizing and siting of DG in smart distribution power systems, focusing on maximizing the Benefit to Cost Ratio while adhering to system constraints (Buaklee & Hongesombut, 2014).

Effect of Acyl Chain Unsaturation on Packing of Model Diacylglycerols

A study on model sn-1,2-diacylglycerols (DGs) shows that acyl chain unsaturation affects their energy-minimized conformations, influencing packing arrangements in simulated DG monolayers. This research has implications for the formation of different domains in membrane sn-1,2-diacylglycerophospholipids (Applegate & Glomset, 1991).

properties

Product Name

DG(18:2(9Z,12Z)/20:4(5Z,8Z,11Z,14Z)/0:0)

Molecular Formula

C41H68O5

Molecular Weight

641 g/mol

IUPAC Name

[(2S)-1-hydroxy-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropan-2-yl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate

InChI

InChI=1S/C41H68O5/c1-3-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34-36-41(44)46-39(37-42)38-45-40(43)35-33-31-29-27-25-23-21-18-16-14-12-10-8-6-4-2/h11-14,17-19,21-22,24,28,30,39,42H,3-10,15-16,20,23,25-27,29,31-38H2,1-2H3/b13-11-,14-12-,19-17-,21-18-,24-22-,30-28-/t39-/m0/s1

InChI Key

KRECEGQUDDMNAQ-MYBRWWDOSA-N

Isomeric SMILES

CCCCC/C=C\C/C=C\CCCCCCCC(=O)OC[C@H](CO)OC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC

Canonical SMILES

CCCCCC=CCC=CCCCCCCCC(=O)OCC(CO)OC(=O)CCCC=CCC=CCC=CCC=CCCCCC

physical_description

Solid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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